4-Amino-1H-phenalen-1-one

Description

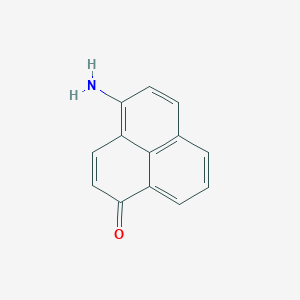

Structure

2D Structure

3D Structure

Properties

CAS No. |

75839-69-9 |

|---|---|

Molecular Formula |

C13H9NO |

Molecular Weight |

195.22 g/mol |

IUPAC Name |

4-aminophenalen-1-one |

InChI |

InChI=1S/C13H9NO/c14-11-6-4-8-2-1-3-10-12(15)7-5-9(11)13(8)10/h1-7H,14H2 |

InChI Key |

KCSDZWLMFMMHRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C(C=C2)N)C=CC(=O)C3=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 1h Phenalen 1 One and Its Structural Analogues

Direct Amination Approaches for Phenalenone Derivatives

Directly introducing an amino group onto the phenalenone core represents the most straightforward approach to synthesizing amino-phenalenones. These methods can proceed through different mechanisms, primarily electrophilic and nucleophilic substitution reactions.

One method for the direct amination of aromatic compounds involves the use of sodium azide (B81097) in polyphosphoric acid (PPA). researchgate.net A more mechanistically studied approach is direct electrophilic aromatic amination using hydrazoic acid (HN₃). researchgate.net Quantum chemical calculations have shown that this reaction follows the classical SEAr mechanism, with the aminodiazonium cation (H₂N₃⁺) acting as the key electrophile. researchgate.net This method offers a one-step route to aromatic amines from the corresponding arenes. researchgate.net

Alternatively, nucleophilic aromatic substitution of hydrogen (SNArH) provides a pathway for direct amination. The majority of these reactions on the phenalenone scaffold have been demonstrated with primary or cyclic secondary amines. wiley.com These reactions are typically performed at room temperature in a solvent like acetonitrile, using an excess of the amine nucleophile. wiley.com For instance, reacting a phenalenone derivative with an excess of a primary amine for a few hours can lead to the formation of 6-substituted amino-phenalenones. wiley.com The position of substitution is highly dependent on the existing substituents on the phenalenone ring and the nature of the amine.

| Method | Reagents | Key Feature | Reference |

| Electrophilic Amination | Hydrazoic Acid (HN₃) | Proceeds via an aminodiazonium cation (H₂N₃⁺) electrophile. | researchgate.net |

| Electrophilic Amination | Sodium Azide, PPA | One-step synthesis of aromatic amines. | researchgate.net |

| SNArH | Primary/Secondary Amines | Direct substitution of a hydrogen atom on the aromatic core. | wiley.com |

Strategies for Precursor Functionalization and Subsequent Amination

A versatile and widely employed strategy for the synthesis of amino-phenalenones involves a multi-step sequence. This approach first introduces a reactive functional group onto the phenalenone core, which is then converted into an amino group in a subsequent step. Halomethylation followed by nucleophilic substitution is a prime example of this methodology.

The introduction of a halomethyl group, particularly a chloromethyl group (-CH₂Cl), creates a reactive handle on the phenalenone structure that is amenable to further transformation. The 2-chloromethyl derivative of 1H-phenalen-1-one is a valuable intermediate because the methylene (B1212753) bridge helps to preserve the unique photosensitizing properties of the parent molecule. acs.orgresearchgate.net This precursor can be synthesized and serves as a starting point for accessing a variety of functionalized phenalenones, including amines. acs.orgresearchgate.netgoogle.com

The halogen of a halomethylphenalenone derivative is susceptible to nucleophilic substitution by various nitrogen-containing nucleophiles. acs.org This reaction provides a reliable route to introduce primary, secondary, or tertiary amines, or other nitrogen functionalities that can be readily converted to an amino group.

A common strategy involves the reaction of the chloromethyl derivative with sodium azide. researchgate.net This substitution reaction yields an azidomethyl-phenalenone, which is a stable precursor. The azide group can then be reduced to a primary amine using standard reducing agents, such as catalytic hydrogenation or other methods, often in nearly quantitative yields. researchgate.net

Another example is the reaction of 2-chloromethyl-1H-phenalen-1-one with an amine like pyridine (B92270) in ethanol (B145695) under reflux conditions, which leads to the formation of a pyridinium (B92312) salt derivative. google.com This highlights the versatility of the halomethyl precursor in reacting with different types of amine nucleophiles to generate diverse amino-phenalenone structures. acs.orggoogle.com

| Precursor | Reagent | Product Type | Reference |

| 2-Chloromethyl-1H-phenalen-1-one | Sodium Azide (NaN₃) | Azide derivative (amine precursor) | researchgate.net |

| 2-Chloromethyl-1H-phenalen-1-one | Pyridine | Pyridinium salt | google.com |

| Azidomethyl-phenalenone | Reducing Agent | Primary amine derivative | researchgate.net |

Advanced Synthetic Techniques for Amino-Phenalenone Scaffolds

More sophisticated synthetic methods, including one-pot reactions and complex cyclization strategies, have been developed to construct the amino-phenalenone framework efficiently and with high degrees of control over the molecular architecture.

One-pot procedures, which combine multiple synthetic steps into a single operation without isolating intermediates, offer significant advantages in terms of efficiency and resource utilization. The synthesis of 4-methoxy-1H-phenalen-1-one, a close structural analogue of the target compound, has been achieved using a one-pot Friedel-Crafts acylation followed by a dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). researchgate.netresearchgate.net This demonstrates that the phenalenone core with substitution at the 4-position can be constructed efficiently in a single pot.

Conceptually similar strategies have been applied to related quinone systems. For example, a one-pot method for synthesizing amidonaphthoquinones from aminonaphthoquinones involves an in situ sequence of reduction, amide coupling, and re-oxidation. nih.gov Such tandem processes could potentially be adapted for the synthesis of amino-phenalenones, streamlining the synthetic sequence.

Building the phenalenone ring system from simpler acyclic or less complex cyclic precursors is a powerful strategy, particularly for accessing derivatives that are difficult to obtain by direct functionalization.

An aminocatalyzed annulation strategy provides a route to phenalene (B1197917) skeletons. This method can involve a domino Michael-type Friedel-Crafts alkylation and cyclization sequence, starting from simple substrates like 2-naphthol (B1666908) derivatives and α,β-unsaturated aldehydes. researchgate.netacs.org The use of chiral catalysts can also afford enantioenriched phenalene architectures. acs.org

Radical-based methods have also been developed. For instance, radical alkyne peri-annulations offer a modular approach to the phenalenyl ring system. nsf.gov This strategy can be terminated oxidant-free by pre-installing a "weak link" that undergoes fragmentation, allowing for selective access to a full set of isomeric phenalenone products. nsf.gov

The synthesis of 4-methoxy-1H-phenalen-1-one, a key structural analogue, was accomplished starting from 2-methoxynaphthalene (B124790) in five steps. researchgate.netresearchgate.net A key step in this synthesis is a Heck-Fujiwara coupling, which forms a (E)-naphthylpropanoic acid intermediate that is subsequently cyclized via a Friedel-Crafts reaction to build the phenalenone core. researchgate.net This demonstrates a viable annulation strategy for achieving substitution at the 4-position of the phenalenone ring. Adapting this route by starting with a nitrogen-protected aminonaphthalene derivative could provide a synthetic pathway to 4-amino-1H-phenalen-1-one.

Chemo- and Regioselective Synthesis Considerations

The chemo- and regioselective synthesis of this compound and its structural analogues presents a significant challenge due to the complex electronics of the fused ring system. The phenalenone core possesses multiple non-equivalent positions susceptible to substitution, and the inherent reactivity of the α,β-unsaturated ketone can lead to undesired side reactions. Therefore, careful consideration of directing group effects, reaction conditions, and synthetic strategies is paramount to achieving the desired 4-substituted isomers.

A primary strategy for introducing an amino group at the 4-position involves the regioselective nitration of a phenalenone precursor, followed by reduction of the resulting nitro group. The regiochemical outcome of the nitration is heavily influenced by the substituents already present on the phenalenone ring system.

In the case of unsubstituted 1H-phenalen-1-one, the carbonyl group acts as a deactivating group and a meta-director for electrophilic aromatic substitution. lumenlearning.comlibretexts.orgpressbooks.publibretexts.orgmasterorganicchemistry.com This would theoretically direct incoming electrophiles to positions 2, 4, 5, and 7. However, the complex interplay of resonance and inductive effects across the polycyclic system often leads to a mixture of products.

A more controlled approach involves the use of a directing group at a specific position to guide the incoming electrophile. For instance, the synthesis of 4-methoxy-1H-phenalen-1-one has been reported and serves as a key intermediate. researchgate.net The methoxy (B1213986) group at the C-4 position is an activating, ortho-, para-director. lumenlearning.compressbooks.pub Nitration of 4-methoxy-1H-phenalen-1-one has been shown to yield 4-methoxy-2-nitro-1H-phenalen-1-one. nih.gov This highlights the strong directing effect of the methoxy group towards the ortho-position (C-2), overriding other potential sites. Subsequent reduction of the nitro group would lead to 2-amino-4-methoxy-1H-phenalen-1-one, a structural analogue of the target compound.

To achieve substitution at the 4-position, one might consider a precursor with a directing group that favors this location. Alternatively, a different synthetic route that doesn't rely on the electrophilic substitution of a pre-existing phenalenone core may be necessary.

Another viable strategy involves the functionalization of a precursor that can be subsequently converted to the amino group. For example, the synthesis of various substituted phenalenones has been achieved through multi-step sequences, including the use of chloromethylated phenalenone derivatives as versatile intermediates for nucleophilic substitution. acs.org While this has been demonstrated for other positions, a targeted synthesis of a 4-substituted precursor that can undergo amination is a potential, though challenging, avenue.

The following table summarizes the observed regioselectivity in the nitration of a substituted phenalenone derivative, illustrating the powerful influence of directing groups.

| Precursor | Nitrating Agent | Product | Reference |

| 4-methoxy-1H-phenalen-1-one | Not specified in abstract | 4-methoxy-2-nitro-1H-phenalen-1-one | nih.gov |

Further research into alternative synthetic methodologies, such as directed ortho-metalation or the construction of the phenalenone ring from an appropriately substituted naphthalene (B1677914) precursor, may provide more direct and regioselective pathways to this compound. The development of such methods is crucial for accessing this and other specifically substituted phenalenone derivatives for further study and application.

Chemical Transformations and Derivatization Strategies of 4 Amino 1h Phenalen 1 One

Reactivity Profiles of the Amino Functional Group

The primary amino group at the C-4 position of the phenalenone ring is a key handle for a multitude of chemical derivatizations. Its nucleophilic character allows for a range of reactions, enabling the synthesis of more complex structures and the modulation of the molecule's physicochemical properties.

Amine-Based Derivatization Reactions

The amino group of 4-amino-1H-phenalen-1-one undergoes typical reactions characteristic of aromatic primary amines. These transformations are fundamental for creating libraries of derivatives for various applications.

Alkylation: The primary amine can be converted into secondary or tertiary amines through alkylation. For instance, selective alkylation can be achieved via reductive amination, where the aminophenol first condenses with an aldehyde, and the resulting imine is subsequently reduced in a one-pot reaction, often with a reducing agent like sodium borohydride. umich.edu This method offers a pathway to N-alkyl and N,N-dialkyl derivatives. Research into the biological activity of amino-substituted phenalenones has shown that derivatives containing a basic tertiary nitrogen are particularly noteworthy, suggesting that N-alkylation is a valuable derivatization strategy. researchgate.netnih.gov

Diazotization: The conversion of the primary amino group to a diazonium salt is a cornerstone of aromatic chemistry, opening pathways to a wide variety of functional groups. This reaction is typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). ajchem-a.comuobaghdad.edu.iq The resulting diazonium salt can then undergo substitution reactions (Sandmeyer, Schiemann, etc.) to introduce halides, cyano, hydroxyl, and other groups. However, the diazotization of aminophenalenones can be complex. Studies on 2-amino-3-substituted-phenalenones have shown they can undergo anomalous reactions to yield a 2-diazo-1H-phenalene-1,3(2H)-dione, while the unsubstituted 2-aminophenalenone resulted in an unworkable polymer. oup.com This suggests that the diazotization of this compound may also lead to complex outcomes requiring careful condition optimization.

Formation of Amide and Imine Linkages

The formation of amide and imine bonds represents a robust and widely utilized strategy for elaborating the this compound scaffold. These linkages are prevalent in many biologically active molecules and functional materials.

Amide Bond Formation (Acylation): The nucleophilic amino group readily reacts with acylating agents to form stable amide bonds. Common methods include reaction with acyl chlorides or carboxylic acid anhydrides, often in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the acid byproduct. uchile.clgoogle.com More advanced methods use peptide coupling reagents (e.g., HATU, HBTU) to activate carboxylic acids for efficient amidation under mild conditions. nih.gov A direct example is the synthesis of N-(1-oxo-1H-phenalen-4-yl)acetamide, which involves the acylation of this compound. researchgate.netsigmaaldrich.comkuleuven.be

Table 1: Representative Amide Formation Reactions

| Starting Material | Reagent | Product | Notes |

| This compound | Acetic Anhydride | N-(1-oxo-1H-phenalen-4-yl)acetamide | Direct acylation of the amino group. uchile.clresearchgate.net |

| Primary/Secondary Amine | Acyl Chloride, Base (e.g., DIEA) | Amide | The Schotten-Baumann reaction is a classic method for this transformation. |

| Carboxylic Acid | Amine, Coupling Agent (e.g., HATU, EDC) | Amide | Common in peptide synthesis; provides high yields under mild conditions. nih.gov |

Imine Bond Formation (Schiff Base): Imines, or Schiff bases, are formed through the condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). google.com The reaction is typically reversible and acid-catalyzed, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. gla.ac.uk This transformation allows for the introduction of a wide variety of substituents onto the phenalenone core via the imine nitrogen.

Table 2: Representative Imine Formation Reactions

| Starting Material 1 | Starting Material 2 | Product | Notes |

| This compound | Aromatic/Aliphatic Aldehyde | N-((1-oxo-1H-phenalen-4-yl)methylene)arylamine/alkylamine | General condensation reaction to form a C=N bond. gla.ac.uk |

| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | The reaction is reversible and often requires removal of water to drive to completion. google.com |

Structural Modifications of the Phenalenone Ring System

Beyond derivatization of the amino group, the phenalenone ring itself can be modified to fine-tune the electronic and steric properties of the molecule.

Introduction of Electron-Donating and Electron-Withdrawing Substituents

The introduction of additional functional groups onto the aromatic rings can significantly alter the molecule's properties. The existing 4-amino group, being a strong electron-donating group, activates the ring system towards electrophilic aromatic substitution and directs incoming electrophiles primarily to the ortho and para positions.

Introduction of Electron-Withdrawing Groups: Nitration is a common method to install a strongly electron-withdrawing nitro (-NO₂) group. Nitration of the parent 1H-phenalen-1-one has been shown to produce a mixture of nitro-isomers. nih.gov For this compound, the powerful activating and directing effect of the amino group would be expected to facilitate nitration at the ortho position (C-5).

Introduction of Electron-Donating Groups: The synthesis of alkoxy-phenalenones, such as 4-methoxy-1H-phenalen-1-one, has been achieved, demonstrating the introduction of electron-donating groups. researchgate.net Performing such reactions on a pre-existing 4-amino-phenalenone scaffold would require strategic protection of the amino group or multi-step synthetic routes.

Conjugation Extension and Aromatic Ring Fusion

Extending the π-conjugated system of the phenalenone core can dramatically influence its optical and electronic properties. This can be achieved by adding conjugated substituents or by fusing additional aromatic rings.

Conjugation Extension via Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are powerful tools for forming new carbon-carbon bonds. wikipedia.orgrsc.orgrsc.orgmdpi.comnih.gov A halogenated derivative of this compound (e.g., bromo-4-amino-1H-phenalen-1-one) could be coupled with various aryl or vinyl boronic acids or stannanes to append new conjugated systems. This strategy has been successfully used to synthesize 8-phenylphenalenones from the corresponding precursors. researchgate.netnih.gov

Aromatic Ring Fusion: The synthesis of more complex polycyclic aromatic systems can be achieved through annulation reactions. For example, a phenalene-fused diazepinium salt has been synthesized by condensing 9-butoxy-1H-phenalen-1-one with o-diphenylamine, followed by deprotonation. acs.org While this specific example starts with a different isomer, it illustrates a viable strategy for building larger heterocyclic structures onto the phenalenone framework. Electrophilic cyclization of a strategically placed diazonium salt is another established method for forming new peri-fused rings. acs.org

Synthesis of Complex Hybrid Structures Containing the Amino-Phenalenone Moiety

The this compound scaffold can serve as a building block for the synthesis of intricate hybrid molecules with unique three-dimensional architectures and functionalities.

One approach involves linking the phenalenone unit to other complex moieties. For instance, phenalenone-triazolium hybrid structures have been synthesized by coupling an azido-functionalized phenalenone with an alkyne-bearing molecule via copper-catalyzed azide-alkyne cycloaddition (click chemistry). researchgate.net A similar strategy could be employed starting with an azide (B81097) or alkyne derivative of this compound.

Another strategy involves building complex ring systems directly onto the phenalenone core. The synthesis of spiro compounds, such as 8-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one, has been reported starting from acenaphthenone, a related tricyclic ketone. nih.gov This highlights the potential of the phenalenone ketone group to participate in reactions that build complex, multi-ring systems. Adapting these methods to this compound could lead to novel classes of spiro-hybrid molecules.

Phenalenone-Triazolium Salt Conjugates

The conjugation of the phenalenone core to triazolium salts represents a significant strategy for creating novel functional molecules. Triazolium salts, being stable aromatic quaternary ammonium (B1175870) compounds, can be coupled with phenalenone derivatives to generate hybrids with unique properties.

The primary synthetic route to these conjugates involves a multi-step process, beginning with the functionalization of the phenalenone scaffold to introduce either an azide or an alkyne group. A common precursor is 2-(azidomethyl)-1H-phenalen-1-one, which can be synthesized from 2-(chloromethyl)-1H-phenalen-1-one. researchgate.net This azide-functionalized phenalenone then serves as a substrate for the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

In this key step, the phenalenone-azide is reacted with a suitably functionalized alkyne precursor of the triazole. mdpi.compageplace.de This cycloaddition reaction forms a stable 1,2,3-triazole ring, covalently linking the phenalenone and the secondary moiety. The final step to generate the target conjugate is the alkylation of the triazole ring, typically using an alkylating agent like methyl iodide, which quaternizes one of the nitrogen atoms to form the cationic triazolium salt. mdpi.compageplace.de This synthetic approach allows for the introduction of various substituents on the triazolium group, enabling the fine-tuning of the final compound's properties. mdpi.compageplace.de

Detailed research findings have demonstrated the successful synthesis of a range of these derivatives. For instance, coupling phenalenone precursors with triazolium groups bearing different substituents has been achieved, followed by alkylation with agents such as methyl iodide or even another phenalenone unit like 2-(bromomethyl)-1H-phenalen-1-one. mdpi.compageplace.de

| Phenalenone Precursor | Coupling Partner | Key Reaction | Alkylation Agent | Final Product Type | Reference |

|---|---|---|---|---|---|

| 2-(Azidomethyl)-1H-phenalen-1-one | Substituted Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Methyl Iodide | Phenalenone-Methyl-Triazolium Salt | mdpi.com, pageplace.de |

| 2-(Azidomethyl)-1H-phenalen-1-one | Substituted Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 2-(Bromomethyl)-1H-phenalen-1-one | Bis-Phenalenone-Triazolium Salt | mdpi.com, pageplace.de |

| Propargylated Phenalenone | Benzyl Azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Methyl Iodide | Phenalenone-Benzyl-Triazolium Salt | pageplace.de |

Glycosylated and Carbohydrate-Based Phenalenone Derivatives

The attachment of carbohydrate moieties to the this compound scaffold is a key derivatization strategy aimed at modifying its physicochemical properties, particularly to enhance hydrophilicity. While specific examples starting directly from this compound are not extensively detailed in the literature, the synthesis of analogous N-linked carbohydrate conjugates provides a clear and chemically viable pathway.

A plausible and efficient method for the N-glycosylation of this compound involves the direct reaction of its primary amino group with an unprotected monosaccharide, such as D-glucose. This reaction, typically performed in a suitable solvent like methanol (B129727) or a buffered aqueous solution, leads to the formation of an N-glycoside, specifically a β-glycopyranosylamine. nih.gov This transformation proceeds through the initial formation of a Schiff base (imine) between the amino group and the open-chain aldehyde form of the sugar, which then cyclizes to the more stable pyranose ring structure. nih.gov In solution, these N-glycosylamines can exist in a dynamic equilibrium between the α and β anomers, although the β anomer is generally the more thermodynamically stable product. nih.gov

This strategy offers the advantage of using readily available, unprotected carbohydrates, avoiding complex protection-deprotection steps. The resulting glycosylated phenalenone derivatives are expected to have significantly increased water solubility, a property that is often desirable for biological studies.

| Reactant 1 | Reactant 2 (Example) | Reaction Type | Key Intermediate | Product Class | Expected Property Change |

|---|---|---|---|---|---|

| This compound | D-Glucose | N-Glycosylation (Condensation) | Schiff Base (Imine) | N-β-D-glucopyranosylamine derivative | Increased Hydrophilicity |

| This compound | D-Galactose | N-Glycosylation (Condensation) | Schiff Base (Imine) | N-β-D-galactopyranosylamine derivative | Increased Hydrophilicity |

| This compound | D-Mannose | N-Glycosylation (Condensation) | Schiff Base (Imine) | N-β-D-mannopyranosylamine derivative | Increased Hydrophilicity |

Phenalenone-Hydrazone Formation and Reactivity

The ketone moiety at the C1 position of the phenalenone core is a prime site for chemical transformation, most notably through condensation reactions to form hydrazones. Hydrazones are a class of organic compounds characterized by the R₁R₂C=NNH₂ structure and are synthesized by reacting a ketone or aldehyde with hydrazine (B178648) or its substituted derivatives. tsijournals.com

The formation of a this compound hydrazone derivative would proceed via the acid-catalyzed condensation of the C1 ketone with a hydrazine reagent (e.g., hydrazine hydrate, phenylhydrazine). The reaction mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the phenalenone. numberanalytics.com This is followed by a proton transfer and subsequent elimination of a water molecule to yield the C=N double bond characteristic of the hydrazone. numberanalytics.com

A critical consideration in this synthesis is the presence of the amino group at the C4 position. To prevent unwanted side reactions with this nucleophilic group, it may be necessary to employ a protecting group strategy prior to the condensation reaction. Alternatively, careful control of reaction conditions, such as pH, could potentially favor the reaction at the more reactive ketone site. numberanalytics.com

Once formed, phenalenone-hydrazones are not merely inert derivatives; they are versatile intermediates for further chemical synthesis. tsijournals.com The hydrazone functionality can participate in a variety of reactions. For example, they are key substrates in the Wolff-Kishner reduction to deoxygenate the ketone to a methylene (B1212753) group, and arylhydrazones are the classical starting materials for the Fischer indole (B1671886) synthesis to construct fused indole rings. tsijournals.com

| Transformation | Reactants | Conditions | Product Feature | Potential Subsequent Reaction |

|---|---|---|---|---|

| Hydrazone Formation | This compound + Hydrazine Hydrate | Acid Catalyst (e.g., acetic acid) | C=N-NH₂ group at C1 | Wolff-Kishner Reduction |

| Arylhydrazone Formation | This compound + Phenylhydrazine | Acid Catalyst | C=N-NHPh group at C1 | Fischer Indole Synthesis |

Photophysical and Spectroscopic Characterization of 4 Amino 1h Phenalen 1 One Derivatives

Electronic Absorption Properties

The electronic absorption spectra of 4-Amino-1H-phenalen-1-one derivatives are characterized by distinct absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions correspond to electronic transitions between different molecular orbitals.

Analysis of Absorption Maxima and Spectral Shifts

The absorption spectra of phenalenone derivatives typically display two primary absorption bands. A lower energy band, observed between 330 and 430 nm, is attributed to an n → π* transition, while a higher energy band, found in the 240 to 260 nm range, corresponds to a π → π* transition. acs.org The n → π* transition generally exhibits a lower molar extinction coefficient compared to the π → π* transition. acs.org

The introduction of an amino group at the 4-position of the 1H-phenalen-1-one scaffold induces a significant bathochromic (red) shift in the absorption spectrum. This is due to the electron-donating nature of the amino group, which extends the π-conjugation of the aromatic system and raises the energy of the highest occupied molecular orbital (HOMO).

Influence of Substituents on Absorption Characteristics

Substituents on the phenalenone core, particularly electron-donating groups, play a crucial role in modifying the absorption characteristics. For instance, the presence of an amino group at the 6-position, often in conjunction with other substituents, leads to a red-shifted absorption, enabling the molecule to absorb lower energy light. rsc.org The solvent environment also influences the absorption maxima. A bathochromic shift is often observed with increasing solvent polarity, indicating a change in the electronic distribution in the excited state. researchgate.net

Luminescence Characteristics

The luminescence properties of this compound derivatives, particularly their fluorescence, are intimately linked to their excited-state deactivation pathways.

Fluorescence Emission Spectra and Quantum Yield Determinations

In general, phenalenone derivatives are characterized by very low fluorescence quantum yields (Φf), often less than 1% relative to standards like quinine (B1679958) sulfate. acs.org This low fluorescence efficiency is a direct consequence of the nature of the lowest excited singlet state (S1), which arises from an n → π* transition. acs.org De-excitation from this state predominantly occurs through a highly efficient process of intersystem crossing (ISC) to the triplet state. acs.org However, specific substitutions can enhance fluorescence. For example, a phenalenone derivative featuring an amine at the 6-position and bromine atoms at the 2- and 5-positions has been shown to exhibit significant red fluorescence. rsc.org

| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | Fluorescence Quantum Yield (Φf) | Reference |

| 6-amino-2,5-dibromo-1H-phenalen-1-one (OE19) | DMSO | 525 | ~600 | Similar to parent compound 6 | rsc.org |

| Various 2-substituted phenalenone derivatives | CHCl3 | - | - | < 0.01 | acs.org |

Evaluation of Singlet Oxygen Quantum Yield

A key feature of many phenalenone derivatives is their ability to act as efficient photosensitizers for the generation of singlet oxygen (¹O₂). The singlet oxygen quantum yield (ΦΔ) is a measure of this efficiency. The parent 1H-phenalen-1-one is often used as a reference standard with a ΦΔ value close to unity in many solvents. acs.orgrsc.org

The introduction of an amino group can influence the singlet oxygen quantum yield. For instance, the addition of an amino group at the 5-position has been observed to decrease the singlet oxygen yield. rsc.org However, the strategic placement of substituents can maintain a high ΦΔ. Derivatives with a methylene (B1212753) bridge at the 2-position, bearing various functional groups including amines, have been shown to retain a singlet oxygen quantum yield close to unity. acs.org In contrast, sulfur-containing derivatives exhibit significantly lower singlet oxygen quantum yields. acs.org

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference Compound (ΦΔ) | Reference |

| 1H-Phenalen-1-one (PN) | CHCl3 | 0.98 | - | acs.org |

| 5-amino-1H-phenalen-1-one | PBS | Lowered | Phenalenone (≈1) | rsc.org |

| 2-(aminomethyl)-1H-phenalen-1-one | CHCl3 | Close to unity | Phenalenone (0.98) | acs.org |

| 6-amino-2,5-dibromo-1H-phenalen-1-one (OE19) | DMSO | Good | Rose Bengal (0.76) | rsc.org |

Excited State Dynamics and Intersystem Crossing Mechanisms

The photophysical behavior of this compound derivatives is governed by their excited-state dynamics. Upon absorption of light, the molecule is promoted to an excited singlet state (S1). The primary deactivation pathway for the S1 state in phenalenones is intersystem crossing (ISC) to an excited triplet state (T1). rsc.org This process is highly efficient, which explains the low fluorescence quantum yields observed for most of these compounds. acs.org

The triplet state can then transfer its energy to molecular oxygen (³O₂) to generate highly reactive singlet oxygen (¹O₂), which is the basis for their application in photodynamic therapy. rsc.org The efficiency of ISC can be influenced by the presence of heavy atoms, such as bromine, which can enhance spin-orbit coupling and promote the transition between singlet and triplet states. rsc.org Theoretical studies have shown that for the parent phenalenone, the lowest excited singlet state is of nπ* character, and it is nearly degenerate with a ππ* triplet state, facilitating very efficient intersystem crossing. beilstein-journals.org The introduction of substituents, such as an amino group, can alter the energy levels of the excited states and, consequently, the rate and efficiency of intersystem crossing. beilstein-journals.org

Quantum-Mechanical Investigations of Singlet-Triplet Transitions

The photophysical activity of phenalenone and its derivatives is largely dictated by the efficiency of intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁). Quantum-mechanical investigations into the parent compound, 1H-phenalen-1-one, provide a crucial framework for understanding these transitions. Calculations combining density functional theory and multi-reference configuration interaction have been used to examine its electronic and molecular structure in the ground and excited states. rsc.orgresearchgate.net

Studies show that for phenalenone, the lowest excited singlet state is of the nπ* type (S₁), which is energetically close to a ππ* triplet state (T₁) and an nπ* triplet state (T₂). rsc.org This small energy gap between the S₁ state and the triplet manifold facilitates highly efficient intersystem crossing. The calculated ISC rate for the parent phenalenone is approximately 2 x 10¹⁰ s⁻¹, which aligns well with experimental values. rsc.orgresearchgate.net This rapid transition to the triplet state is a key reason why phenalenone exhibits very weak fluorescence but is a highly efficient photosensitizer. rsc.org

The introduction of a 4-amino substituent, an electron-donating group, is expected to modulate the energy levels of the nπ* and ππ* states. This alteration can affect the S₁-T₁ energy gap and the spin-orbit coupling between these states, thereby influencing the rate and efficiency of intersystem crossing. researchgate.net While direct quantum-mechanical studies on this compound are not extensively published, the principles established for the parent compound suggest that such substitutions are a critical factor in tuning the photophysical properties. researchgate.netacs.org

Formation and Detection of Reactive Oxygen Species

Phenalenone and its derivatives are well-recognized as Type II photosensitizers, meaning they generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), upon irradiation with light. nih.gov The process begins with the absorption of a photon, promoting the molecule to an excited singlet state. Following efficient intersystem crossing to the longer-lived triplet state, the excited photosensitizer transfers its energy to ground-state molecular oxygen (³O₂), producing highly reactive singlet oxygen. nih.govnih.gov

The quantum yield of singlet oxygen generation (ΦΔ) is a measure of the efficiency of this process. For the parent 1H-phenalen-1-one, this value is close to unity in many solvents, making it a standard for such studies. nih.govresearchgate.net However, substitutions on the phenalenone skeleton can significantly alter this yield. researchgate.netnih.gov The introduction of an amino group, for instance, can provide alternative deactivation pathways for the excited state, potentially altering the efficiency of energy transfer to oxygen. researchgate.net For example, a phenalenone derivative with an amine at the 6-position was synthesized and shown to produce singlet oxygen efficiently. nih.gov

The detection of ROS generated by these compounds is critical for understanding their mechanism of action. Singlet oxygen can be detected directly by its characteristic phosphorescence emission at approximately 1270 nm. nih.govacs.org Indirect methods are also employed, particularly in cellular environments. Probes such as CellROX Deep Red can be used to visualize the presence of ROS; these probes become fluorescent upon oxidation, providing a clear indication of ROS production within cells treated with phenalenone derivatives. nih.govresearchgate.net Another method involves Electron Paramagnetic Resonance (EPR) spectroscopy in combination with a spin trap like TEMP (2,2,6,6-tetramethylpiperidine), which is oxidized by singlet oxygen to the stable nitroxyl (B88944) radical TEMPO, a species detectable by EPR. researchgate.net

Advanced Spectroscopic Techniques for Structural Elucidation

A suite of advanced spectroscopic techniques is indispensable for the unambiguous structural confirmation and analysis of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. libretexts.org For phenalenone derivatives, ¹H NMR spectra reveal the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). acs.org Similarly, ¹³C NMR spectra identify all non-equivalent carbon atoms, including the characteristic signal of the carbonyl carbon (C=O) in the phenalenone skeleton, which typically appears far downfield. nih.govacs.org The precise chemical shifts and coupling constants are used to confirm the position of substituents like the amino group on the aromatic framework. mpg.de

Representative NMR Data for this compound (Note: The following data is a representative example based on known values for the phenalenone skeleton and typical shifts for aromatic amines. Actual experimental values may vary.)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | 8.0-8.5 | m | - |

| ¹H | 7.0-7.8 | m | - |

| ¹H | 5.0-6.0 (NH₂) | br s | - |

| ¹³C | ~185 (C=O) | s | - |

| ¹³C | 110-150 (Aromatic C) | m | - |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. acs.org Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. This precision allows for the calculation of a unique elemental formula for the measured mass, providing definitive confirmation of the compound's identity. mpg.de For this compound (C₁₃H₉NO), HRMS would be used to verify the exact mass of its molecular ion, distinguishing it from other compounds with the same nominal mass. nih.gov

Representative HRMS Data for this compound

| Ion Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| C₁₃H₁₀NO⁺ | 196.0757 | 196.0759 |

UV-Visible Spectroscopy for Photodegradation Kinetics

UV-Visible spectroscopy is a key tool for studying the stability and degradation of photosensitizers like this compound. The phenalenone chromophore has characteristic absorption bands in the UV and visible regions of the electromagnetic spectrum. nih.govacs.org The photodegradation of the compound can be monitored by periodically recording its UV-Vis absorption spectrum during continuous irradiation. researchgate.net A decrease in the intensity of the characteristic absorption peaks over time indicates that the chromophoric system is being destroyed. rsc.org By plotting the change in absorbance versus time, the kinetics of the photodegradation reaction can be determined, providing valuable information on the compound's stability under specific conditions. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals. numberanalytics.comlibretexts.org In the context of phenalenone photochemistry, Type I mechanisms can occur, involving electron or hydrogen transfer reactions that produce radical intermediates. nih.gov EPR spectroscopy is invaluable for detecting and identifying these transient radical species. For instance, the photolysis of phenalenone in certain solvents is known to generate a relatively stable hydroxyperinaphthenyl radical, which can be observed by EPR. researchgate.net The resulting EPR spectrum, with its characteristic g-value and hyperfine splitting pattern, acts as a fingerprint for the specific radical, providing insight into its electronic structure and the atoms with which the unpaired electron is interacting. scielo.org.mxnih.gov

Theoretical and Computational Chemistry Studies on 4 Amino 1h Phenalen 1 One

Quantum-Mechanical Characterization of Electronic and Molecular Structures

The electronic and molecular structure of the phenalenone core has been a subject of quantum-mechanical investigations. These studies are fundamental to understanding the behavior of its derivatives, including 4-Amino-1H-phenalen-1-one. For the parent phenalenone, a combination of density functional theory and multi-reference configuration interaction has been used to examine its electronic and molecular structure in the ground state and lowest excited states. rsc.orgresearchgate.net

Density Functional Theory (DFT) Calculations for Ground and Excited States

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for calculating the properties of molecules like phenalenones in both their ground and excited states. nih.govtechscience.com For the parent phenalenone, DFT calculations have been successfully used to determine its electronic structure. rsc.orgresearchgate.net Furthermore, TD-DFT has been employed to compute the vertical excitations of newly synthesized fluorescent phenalenone derivatives, and the results have been compared with experimental UV-Visible spectra. researchgate.net

In the case of this compound, DFT calculations would be crucial for optimizing the molecular geometry and calculating the energies of the frontier molecular orbitals (HOMO and LUMO). The introduction of the electron-donating amino group is expected to raise the energy of the HOMO and potentially lower the HOMO-LUMO gap, leading to a bathochromic (red) shift in the absorption spectrum compared to the unsubstituted phenalenone. Similar effects have been observed in other amino-substituted aromatic systems. mdpi.com TD-DFT calculations would allow for the prediction of the electronic absorption spectra, providing insights into the nature of the excited states (e.g., n→π* or π→π* transitions). researchgate.netrsc.org

Multi-Reference Configuration Interaction Approaches

For a more accurate description of excited states, especially in systems with complex electronic structures or when studying photochemical processes, multi-reference methods are often necessary. For the parent phenalenone, a combination of DFT and multi-reference configuration interaction (MRCI) has been utilized to calculate its electronic structure. rsc.orgresearchgate.net This hybrid approach is particularly useful for obtaining a balanced description of both ground and excited states.

The study of this compound would likely benefit from MRCI or similar multi-reference methods, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2). These methods are better suited to handle the potential multi-configurational character of the excited states that may arise from the interaction of the amino group's lone pair with the phenalenone π-system.

Computational Analysis of Spin-Orbit Coupling and Intersystem Crossing Rates

Phenalenone is well-known for its high efficiency as a photosensitizer, which is attributed to a very efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (T₁). rsc.orgacs.org Computational studies on the parent phenalenone have examined this process in detail. rsc.orgresearchgate.net These studies calculated the ISC rate to be approximately 2 x 10¹⁰ s⁻¹, which is in excellent agreement with the experimental value of 3.45 x 10¹⁰ s⁻¹. rsc.orgresearchgate.net

The key findings for phenalenone are:

The lowest excited singlet state (S₁) is of nπ* character.

Energetically accessible from S₁ are two triplet states, T₁ (ππ) and T₂ (nπ), with T₂ being nearly degenerate with S₁. rsc.org

The efficient intersystem crossing occurs between S₁ and T₁. rsc.org

The calculations of ISC rates typically use Fermi's golden rule and require the computation of spin-orbit coupling (SOC) matrix elements. rsc.orgresearchgate.net For phenalenone, these elements were obtained using a non-empirical spin-orbit mean-field approximation. rsc.orgresearchgate.net The introduction of an amino group at the 4-position could alter the energies and characters of the singlet and triplet states, thereby affecting the SOC and the ISC rate. A computational study of this compound would need to carefully consider these changes to predict its photosensitizing capabilities.

A summary of the computed photophysical properties for the parent phenalenone is presented in the table below.

| Property | Computed Value | Experimental Value | Reference |

| Intersystem Crossing Rate | ≈2 × 10¹⁰ s⁻¹ | 3.45 × 10¹⁰ s⁻¹ | rsc.org, researchgate.net |

| S₁ State Character | nπ | - | rsc.org |

| T₁ State Character | ππ | - | rsc.org |

| T₂ State Character | nπ* | - | rsc.org |

Correlation Between Computed Electronic Structures and Experimental Photophysical Data

A crucial aspect of computational chemistry is the ability to correlate calculated properties with experimental observations. For phenalenone and its derivatives, several studies have demonstrated good agreement between computed and experimental data.

Electronic Energies: Calculated electronic energies for phenalenone are in good agreement with experimental data. rsc.org

Absorption Spectra: For some phenalenone derivatives, computed vertical excitations obtained from TD-DFT show good agreement with experimental absorption and emission wavelengths. researchgate.net

Intersystem Crossing Rates: As mentioned previously, the calculated ISC rate for phenalenone aligns well with the experimental value. rsc.orgresearchgate.net

For this compound, a similar correlative approach would be invaluable. Theoretical calculations of its absorption and emission spectra, as well as its quantum yields for fluorescence and singlet oxygen generation, could be compared with experimental measurements to validate the computational models. This synergy between theory and experiment is essential for a comprehensive understanding of its photophysical behavior.

In Silico Screening and Molecular Docking for Potential Biological Interactions

While extensive in silico screening and molecular docking studies for this compound were not found in the reviewed literature, the biological activities of other phenalenone derivatives suggest that this could be a fruitful area of research. Phenalenone itself is a well-known photosensitizer used to generate singlet oxygen, a reactive species with applications in photodynamic therapy (PDT). researchgate.netresearchgate.net The interaction of phenalenone's excited states with tryptophan has been studied, indicating its potential to interact with biological molecules. researchgate.net

Furthermore, some 9-substituted phenalenone derivatives have been investigated for their activity against Leishmania, with structure-activity analyses revealing that appendages containing a basic tertiary nitrogen were favored. researchgate.net This suggests that amino-substituted phenalenones could have interesting biological properties. Molecular docking studies could be employed to predict the binding modes and affinities of this compound with various biological targets, such as enzymes or DNA, to guide the experimental exploration of its potential therapeutic applications. gla.ac.uk

Applications in Advanced Materials Science and Organic Optoelectronics

Design and Synthesis of Materials with Tunable Optical Properties

The phenalenone (PN) scaffold, the core structure of 4-Amino-1H-phenalen-1-one, is a versatile platform for designing materials with tunable optical properties. The absorption and fluorescence characteristics of these compounds can be finely controlled by introducing various functional groups onto the phenalenone framework. acs.orgmdpi.comnih.gov

The synthesis of this compound derivatives often involves the modification of the parent phenalenone structure. For instance, introducing an alkoxy group at the 6-position of the phenalenone framework can cause a redshift in the absorption spectrum. researchgate.net The electron-donating amino group at the 4-position significantly influences the electronic properties, and further modifications can lead to a wide range of optical behaviors. For example, the introduction of different substituents can modulate the intramolecular charge transfer (ICT) characteristics, which in turn affects the solvatochromism and fluorescence quantum yields of the resulting dyes. nih.gov

Research has demonstrated that the strategic placement of substituents can lead to materials with specific absorption and emission profiles. For example, derivatives of phenalenone have been synthesized to act as green-absorbing, red-fluorescent photosensitizers. nih.gov The tunability of these properties is crucial for their application in various optoelectronic devices. rsc.org

Table 1: Optical Properties of Selected Phenalenone Derivatives

| Compound | Substituent(s) | Absorption Max (nm) | Emission Max (nm) | Solvent |

| Phenalenone | - | 330-430 | - | CHCl₃ |

| 6-Alkoxy-phenalenone | 6-Alkoxy | Red-shifted from parent | Low fluorescence | Various |

| This compound | 4-Amino | Varies with solvent | Varies with solvent | Various |

| OE19 | 5-amino, other modifications | ~525 | ~600 | DMSO |

This table is generated based on data from multiple sources. acs.orgresearchgate.netnih.gov

Exploration in Organic Radical Battery Technologies

The phenalenyl radical, a stable hydrocarbon radical derived from phenalenone, is a promising candidate for applications in organic radical batteries (ORBs). rsc.orgmdpi.comscience.gov These batteries offer a more environmentally friendly alternative to traditional metal-based batteries. wikipedia.org The stability of the phenalenyl radical arises from the extensive delocalization of the unpaired electron across its π-conjugated system. mdpi.com

In the context of ORBs, radical polymers containing stable radical pendants are used as the active material in the electrodes. uh.edu The phenalenyl moiety's ability to undergo reversible one-electron redox processes makes it suitable for charge storage. publish.csiro.au The charge and discharge process in an ORB involves the oxidation and reduction of these radical species. magtech.com.cn

While much of the research has focused on nitroxide radicals like TEMPO, the unique electronic structure of the phenalenyl radical makes it an attractive alternative for developing high-performance organic batteries. wikipedia.orgpublish.csiro.au The development of phenalenyl-based materials for ORBs is an active area of research, with the potential to create batteries with high power density and rapid charging capabilities. uh.edugla.ac.uk

Development of Advanced Chemical Sensing Molecules

The fluorescent properties of this compound and its derivatives make them valuable in the development of advanced chemical sensors. dntb.gov.ua These molecules can be designed to exhibit changes in their fluorescence intensity or wavelength upon interaction with specific analytes, a process known as fluorescence sensing. rsc.org

For example, phenalenone-based fluorescent probes have been developed for the detection of metal ions like Fe³⁺. dntb.gov.ua The interaction of the probe with the metal ion can lead to fluorescence quenching or enhancement, allowing for the quantitative detection of the analyte. The design of these sensors often involves incorporating a specific binding site for the target analyte into the fluorophore structure. The binding event then perturbs the electronic structure of the fluorophore, resulting in a detectable change in its optical properties.

The high sensitivity and selectivity of these fluorescent probes make them suitable for a variety of applications, including environmental monitoring and biological imaging. dntb.gov.uarsc.org The ability to tune the optical properties of the phenalenone core allows for the development of sensors for a wide range of target molecules.

Table 2: Performance of a Phenalenone-Based Fluorescent Probe for Fe³⁺ Detection

| Feature | Performance |

| Analyte | Fe³⁺ |

| Sensing Mechanism | Fluorescence Quenching |

| Key Advantage | High selectivity and sensitivity |

| Potential Application | Environmental and biological sensing |

This table is illustrative and based on findings from a study on a phenalenone-based fluorescent probe. dntb.gov.ua

Role in Dye Chemistry and Chromophore Development for Specific Spectral Ranges

This compound serves as a fundamental building block, or chromophore, in dye chemistry. acs.org Its extended π-conjugated system is responsible for its ability to absorb light in the visible region of the electromagnetic spectrum. By chemically modifying the phenalenone structure, chemists can create a diverse library of dyes with tailored absorption and emission properties for specific spectral ranges. nih.gov

The introduction of electron-donating groups, such as the amino group in this compound, and electron-withdrawing groups at different positions on the phenalenone ring system can significantly alter the energy levels of the molecule's frontier orbitals. acs.org This, in turn, shifts the absorption and emission maxima, a phenomenon that is central to the design of new dyes. For example, the synthesis of various substituted phenalenones has led to the development of photosensitizers with high singlet oxygen quantum yields, which are crucial for applications like photodynamic therapy. acs.orgnih.gov

The versatility of the phenalenone core has been exploited to create dyes for various applications, including as photosensitizers and in organic light-emitting diodes (OLEDs). nih.govrsc.org The ability to fine-tune the spectral properties of these dyes makes this compound and its derivatives highly valuable in the ongoing development of new materials for optical technologies. acs.org

Biologically Oriented Research and Mechanistic Investigations Excluding Clinical Human Trials

Antimicrobial Photodynamic Therapy (aPDT) Applications

A comprehensive review of available research indicates a lack of specific data on the efficacy of 4-Amino-1H-phenalen-1-one as a photosensitizer for antimicrobial photodynamic therapy against bacterial strains. Research in this area has predominantly focused on other cationic phenalen-1-one (B147395) derivatives, such as SAPYR and SAGUA, which have demonstrated high singlet oxygen quantum yields and significant bactericidal effects upon irradiation. nih.govrsc.orgresearchgate.netuni-regensburg.deresearchgate.net

There is no specific information available on the efficacy of this compound as an aPDT photosensitizer against Gram-positive or Gram-negative bacteria.

Similarly, literature detailing the photoinactivation mechanisms and the generation of reactive oxygen species (ROS) specifically by this compound is not available. Studies on other phenalenone derivatives confirm that the primary mechanism involves the generation of singlet oxygen (a Type II photoreaction), which causes oxidative damage to bacterial cells. rsc.orguni-regensburg.degoogle.com A study on 6-amino-5-iodo-1H-phenalen-1-one noted that it could produce both singlet oxygen and superoxide (B77818) anion radicals upon irradiation. bohrium.comnih.gov

Antiprotozoal Activities and Cellular Pathway Modulation

In contrast to aPDT, the antiprotozoal properties of amino-substituted 1H-phenalen-1-ones are well-documented, with significant findings related to their leishmanicidal activity and their ability to induce programmed cell death in parasites. nih.govresearchgate.net

A designed collection of mono-substituted amino-1H-phenalen-1-ones has been screened for activity against the promastigote forms of Leishmania donovani and Leishmania amazonensis. nih.gov This research identified several amino-substituted compounds with leishmanicidal activities that were comparable or superior to the reference drug, miltefosine. nih.gov Structure-activity relationship analyses revealed that the potency was influenced by the position of the amino substituent and that appendages containing a basic tertiary nitrogen were particularly effective. nih.gov

Further studies on the intracellular amastigote form of L. amazonensis—the clinically relevant stage of the parasite—showed that specific amino-phenalenone compounds were more active and selective than miltefosine, exhibiting sub-micromolar potencies. nih.gov

Induction of Programmed Cell Death in Parasites

Assessment of ATP Levels and Energy Metabolism Disruption

The impact of phenalenone derivatives on cellular energy metabolism has been a key area of investigation, particularly in the context of their antiprotozoal activity. The integrity of a cell's energy supply, primarily in the form of adenosine (B11128) triphosphate (ATP), is fundamental for its survival. Disruption of ATP synthesis is a validated strategy for antimicrobial drug development.

Studies on Leishmania species, protozoan parasites responsible for leishmaniasis, have shown that certain amino-phenalenone derivatives can significantly interfere with energy metabolism. In one study, treatment of Leishmania donovani and Leishmania amazonensis promastigotes with a panel of 1H-phenalen-1-one derivatives was assessed for its effect on intracellular ATP levels using a luminescent cell viability assay. d-nb.info The results indicated that one specific derivative, F134, induced a highly significant decrease in the ATP levels of L. amazonensis promastigotes. d-nb.info However, other tested compounds did not produce a notable alteration in ATP levels under the experimental conditions. d-nb.info This suggests that the disruption of energy metabolism is a specific effect of certain structural variations of the phenalenone scaffold. Maintenance of ATP levels is considered necessary for the proper execution of programmed cell death, and the observed drop in ATP for specific compounds points to a direct or indirect mitochondrial insult. nih.gov

Further research has profiled the effects of various amino acids on the energy metabolism of hepatocytes, finding that phenylalanine, an amino acid, can inhibit glycolysis. nih.gov While not directly involving this compound, this highlights that amino-based compounds can influence cellular energy pathways. nih.gov The mechanism for phenalenones appears to be more complex, with studies pointing towards a decrease in mitochondrial membrane potential as a primary event, which would invariably impact ATP synthesis. d-nb.infonih.govnih.gov

Analysis of Chromatin Condensation and Nuclear Morphological Changes

A hallmark of apoptosis, or programmed cell death, is a series of distinct morphological changes within the cell nucleus, most notably the condensation of chromatin. The effect of 1H-phenalen-1-one derivatives on the nuclear morphology of parasites has been investigated to determine if they induce an apoptosis-like cell death pathway. d-nb.infonih.govresearchgate.net

In studies involving Leishmania promastigotes, fluorescent microscopy has been employed to observe nuclear changes after treatment with phenalenone compounds. Researchers use DNA-binding dyes like Hoechst 33342, which stains condensed chromatin more brightly than normal chromatin. d-nb.inforesearchgate.net When L. donovani was treated with phenalenone derivatives F20 and F40, the parasites exhibited clear signs of chromatin condensation, appearing as bright blue nuclei under the microscope, in contrast to the diffuse, light blue staining of untreated cells. researchgate.net Similarly, treatment of L. amazonensis with derivatives F10, F20, and F134 also resulted in strong chromatin condensation. researchgate.net

These observations of pyknotic nuclei are a strong indication that these compounds trigger an active, programmed cell death cascade within the parasite. nih.gov The condensation of nuclear chromatin is a critical step in the organized disassembly of the cell, preventing the release of damaging intracellular components into the surrounding tissue. researchgate.net This mechanism of inducing apoptosis-like death is a desirable characteristic for antimicrobial agents, as it can help to limit the inflammatory response associated with necrotic cell death. d-nb.infonih.gov

Table 1: Effect of 1H-Phenalen-1-one Derivatives on Chromatin Condensation in Leishmania spp.

| Compound | Target Species | Observation | Reference |

|---|---|---|---|

| F20 | L. donovani | Chromatin condensation (bright blue nuclei) | researchgate.net |

| F40 | L. donovani | Chromatin condensation (bright blue nuclei) | researchgate.net |

| F10 | L. amazonensis | Strong chromatin condensation (intense blue) | researchgate.net |

| F20 | L. amazonensis | Strong chromatin condensation (intense blue) | researchgate.net |

| F134 | L. amazonensis | Strong chromatin condensation (intense blue) | researchgate.net |

Detection of Phosphatidylserine (B164497) Exposure

In healthy cells, the phospholipid phosphatidylserine (PS) is strictly maintained on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this asymmetry is lost, and PS is externalized to the outer surface of the cell. mdpi.com This event serves as a crucial "eat me" signal for phagocytes. The detection of externalized PS, often using a labeled Annexin V protein which has a high affinity for PS, is a standard method for identifying apoptotic cells. d-nb.infomdpi.com

Research on the anti-leishmanial properties of 1H-phenalen-1-one derivatives has utilized this assay to confirm an apoptotic-like mechanism of action. d-nb.infonih.govresearchgate.net When L. amazonensis promastigotes were treated with the IC90 concentration of the phenalenone derivative F20, a significant increase in Annexin V binding was observed, indicating the translocation of PS to the outer membrane. researchgate.net This finding is a key piece of evidence supporting that these compounds induce apoptosis-like cell death in the parasite. researchgate.net

Interestingly, while PS exposure was clearly detected, the plasma membrane of the treated parasites often remained intact, as determined by the exclusion of dyes like propidium (B1200493) iodide. researchgate.net This is characteristic of apoptosis, distinguishing it from necrosis, which involves rapid membrane rupture. d-nb.info The controlled dismantling of the cell initiated by PS exposure is a critical feature of the biological activity of these compounds. mdpi.com

Role of Oxidative Stress in Biological Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products, has been implicated in the mechanism of action of various antimicrobial agents. nih.gov Several studies suggest that the biological effects of phenalenone derivatives may be linked to the induction of oxidative stress. d-nb.infomdpi.com

The production of ROS in Leishmania parasites following treatment with phenalenone compounds has been assessed using fluorescent probes like CellROX Deep Red. d-nb.infomdpi.com This reagent becomes highly fluorescent in an oxidative state. In L. amazonensis promastigotes, treatment with specific phenalenone derivatives for 24 hours led to a marked increase in fluorescence compared to untreated cells, confirming an increase in intracellular ROS levels. mdpi.com

This elevation in ROS can have widespread damaging effects on cellular components, including lipids, proteins, and DNA, ultimately contributing to cell death. nih.gov The generation of ROS is often linked to mitochondrial dysfunction, which has also been observed with phenalenone treatment. d-nb.infonih.gov The phenalenone scaffold itself is known to be a photosensitizer capable of producing singlet oxygen, a highly reactive form of oxygen, upon irradiation. researchgate.netresearchgate.net While the antiprotozoal activity is observed in the absence of light, the inherent chemical properties of the ring system may facilitate redox cycling and ROS production within the parasite's metabolism, contributing to its cell-killing effects. d-nb.infoevitachem.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Understanding the relationship between the chemical structure of phenalenone derivatives and their biological activity is crucial for the design of more potent and selective therapeutic agents. Research has focused on how modifications to the core phenalenone structure, such as the position of substituents and the nature of appended side chains, influence their efficacy.

Positional Isomerism and Substituent Effects on Bioactivity

The positioning of the amino group and other substituents on the 1H-phenalen-1-one skeleton has a profound impact on the compound's biological activity. Structure-activity relationship (SAR) analyses have revealed that the location of the substituent directly affects potency. nih.govresearchgate.net

Screening of a library of mono-substituted amino-1H-phenalen-1-ones against Leishmania species identified several active compounds, with the analysis indicating that the position of the amino appendage was a key determinant of their anti-leishmanial potency. nih.gov For example, different isomers, such as 4-amino-, 6-amino-, or 9-amino-1H-phenalen-1-one, would be expected to exhibit varied activities due to differences in their electronic properties and how they fit into a biological target site. ambeed.com

Furthermore, substitutions on the core ring system can modulate activity. A study on the antifungal activity of substituted perinaphthenones (phenalenones) against Mycosphaerella fijiensis found that adding substituents to the unsaturated carbonyl system could significantly alter its effectiveness. researchgate.net This highlights that both the position and the electronic nature of substituents are critical variables in the design of bioactive phenalenones.

Influence of Basic Tertiary Nitrogen Appendages on Activity and Selectivity

A significant finding in the SAR studies of amino-phenalenones is the crucial role of basic nitrogen-containing side chains. Specifically, the addition of appendages containing a basic tertiary nitrogen has been shown to be highly favorable for enhancing biological activity. nih.govresearchgate.net

In the development of anti-leishmanial agents, a collection of mono-substituted amino-1H-phenalen-1-ones was synthesized and tested. The SAR analysis clearly revealed that compounds featuring a side chain with a basic tertiary nitrogen were among the most potent. nih.govresearchgate.net The basicity of an amine is influenced by the inductive effect of alkyl groups, which donate electron density to the nitrogen, making its lone pair more available to accept a proton. libretexts.orgwikipedia.org This positive charge at physiological pH can be critical for interactions with biological targets, such as binding to specific pockets in enzymes or disrupting negatively charged biological membranes.

Moreover, these appendages were found to influence not only the potency but also the selectivity of the compounds. nih.gov Certain derivatives with basic tertiary nitrogen appendages were more active and selective against the intracellular amastigote stage of the Leishmania parasite than the standard drug miltefosine, achieving sub-micromolar potencies and high selectivity indices. nih.govresearchgate.net This suggests that the tertiary amine moiety is key to favorable interactions with parasite-specific targets while minimizing effects on host cells.

Table 2: Influence of Nitrogen Appendages on Anti-Leishmanial Activity

| Compound Feature | General Observation | Specific Finding | Reference |

|---|---|---|---|

| Basic Tertiary Nitrogen | Favored for activity | More active and selective than miltefosine | researchgate.net, nih.gov |

| Positional Isomerism | Affects potency | The position of the amino appendage impacts anti-leishmanial potency | nih.gov |

| Selectivity | Enhanced by appendage | Selectivity indices >100 for some derivatives against L. amazonensis amastigotes | researchgate.net, nih.gov |

Natural Occurrence and Biosynthetic Pathways of Related Phenalenones

Phenalenones are a class of polycyclic aromatic compounds characterized by a 1H-phenalen-1-one core structure. While the specific compound this compound is a subject of synthetic interest, its broader family of related phenalenone structures occurs naturally in a variety of plants and fungi, where they play significant ecological roles and are assembled through distinct biosynthetic pathways.

Phenalenones as Phytoalexins and Phytoanticipins in Plants and Fungi

In the chemical ecology of plants, secondary metabolites are crucial for defense against pathogens and herbivores. db-thueringen.de These defensive compounds are broadly categorized as either phytoanticipins, which are present constitutively, or phytoalexins, which are synthesized de novo in response to stress, such as microbial infection or mechanical injury. nih.govmdpi.comacs.org Phenalenone-type compounds have been identified as key players in the defense mechanisms of certain plant families, acting as both phytoalexins and, in some cases, phytoanticipins. nih.govresearchgate.netpsu.edu

The most well-documented examples of phenalenone phytoalexins come from plants of the Musaceae family, particularly banana plants (Musa acuminata). researchgate.nettandfonline.com When challenged by pathogens such as the fungus Fusarium oxysporum (the causative agent of Panama disease) or the burrowing nematode Radopholus similis, these plants accumulate phenylphenalenone derivatives in their rhizomes and roots. nih.govtandfonline.comrsc.orgchemfaces.com These induced compounds exhibit significant antifungal and antinematode activities, helping to confer resistance to the invading organisms. tandfonline.comchemfaces.comtheadl.comresearchgate.net For instance, anigorufone (B158205) is a well-studied phytoalexin from Musa acuminata that is synthesized in response to fungal infection. nih.govchemfaces.comasm.org Research has shown that several new phenalenone-type phytoalexins isolated from infected Musa acuminata rhizomes inhibit the growth of Fusarium oxysporum. tandfonline.comtheadl.com Some studies note that 9-phenylphenalenones can function as both constitutive phytoanticipins and inducible phytoalexins, whereas the more phototoxically potent 4-phenylphenalenones are found exclusively in infected plants, marking them as true phytoalexins. psu.edu

While best known as plant defense compounds, phenalenone derivatives are also produced by numerous fungi, particularly from the genera Penicillium, Talaromyces, Coniothyrium, and Fusarium. db-thueringen.denih.govaau.dkbohrium.com In fungi, these compounds are not typically classified as phytoalexins but rather as secondary metabolites that may play roles in inter-species competition or other ecological interactions. nih.gov The structural diversity of fungal phenalenones is vast, featuring modifications like dimerization, nitrogenation, and complex side-chain additions. mdpi.comnih.gov

Table 1: Examples of Naturally Occurring Phenalenone Phytoalexins and Phytoanticipins

Elucidation of Biosynthetic Precursors and Enzymatic Transformations

The biosynthetic origins of phenalenones differ fundamentally between plants and fungi, reflecting convergent evolution toward the same core chemical scaffold. db-thueringen.dersc.orgias.ac.in Plants utilize the shikimate pathway to produce phenylpropanoid precursors, whereas fungi employ the acetate-polymalonate pathway. nih.govrsc.org

Fungal Biosynthesis: In fungi, phenalenones are polyketides, derived from the head-to-tail condensation of acetate (B1210297) and malonate units. nih.govresearchgate.net The process is initiated by a nonreducing polyketide synthase (NR-PKS). acs.orgnih.gov Specifically, the enzyme PhnA, a highly complex NR-PKS, has been identified in Penicillium herquei as being responsible for synthesizing a heptaketide (seven-unit polyketide) chain. acs.orgnih.gov The product template (PT) domain of PhnA facilitates an unusual C4–C9 aldol (B89426) condensation to cyclize the linear chain into an angular naphtho-γ-pyrone structure known as pre-phenalenone. acs.org This intermediate is then acted upon by a flavin-dependent monooxygenase (FMO), PhnB. researchgate.netacs.org The PhnB enzyme catalyzes a crucial oxidative transformation involving C2 aromatic hydroxylation and the simultaneous opening of the γ-pyrone ring, which then undergoes an aldol-like cyclization to form the characteristic tricyclic phenalenone core. acs.orgnih.gov Further tailoring enzymes can then modify this core to produce the diverse array of fungal phenalenones observed in nature. researchgate.net

Plant Biosynthesis: In contrast, the 9-phenylphenalenones found in plants from the Haemodoraceae and Musaceae families are not of polyketide origin. ias.ac.in Labeling studies have confirmed that their biosynthesis proceeds via the shikimate pathway. rsc.orgrsc.orgrsc.org The assembly begins with precursors derived from two distinct C6–C3 phenylpropanoid units, such as those derived from the amino acids phenylalanine and tyrosine. rsc.orgrsc.org These units are condensed to form a linear diarylheptanoid intermediate. rsc.orgrsc.org This pathway is supported by the identification of chalcone (B49325) synthase-like enzymes, such as WtPKS1 from Wachendorfia thyrsiflora, which catalyze the initial condensation steps to form the diarylheptanoid backbone. oup.comresearchgate.net The diarylheptanoid then undergoes an intramolecular cyclization to form the phenalenone skeleton. oup.com Subsequent modifications, such as the introduction of hydroxyl groups and O-methylation by specific O-methyltransferase (OMT) enzymes, create the final decorated phenalenone structures. oup.comnih.gov Studies in Anigozanthos preissii suggest that oxygen atoms are introduced at different stages of the biosynthesis. nih.gov

Table 2: Key Enzymes and Precursors in Phenalenone Biosynthesis

Compound Index

Table 3: List of Chemical Compounds Mentioned

Future Research Directions and Emerging Perspectives

Design Principles for Next-Generation Functionalized Amino-Phenalenones

The development of novel amino-phenalenone derivatives with enhanced and tailored functionalities is a primary focus of ongoing research. The design of these next-generation compounds is guided by several key principles aimed at optimizing their performance for specific applications, particularly in the realm of photodynamic therapy (PDT).

A significant thrust in this area is the modification of the phenalenone scaffold to red-shift its absorption spectrum. nih.gov Phenalenone itself absorbs in the UV region, which limits its utility in biological systems due to poor tissue penetration and potential for cellular damage. By strategically introducing electron-donating groups, such as amines, and employing the heavy-atom effect through the addition of halogens like bromine, researchers have successfully created derivatives that absorb in the visible green-light region. nih.gov This shift to longer wavelengths is crucial for enabling fluorescence-guided PDT against cancer. nih.gov

Future design strategies will likely focus on several key areas to further enhance the capabilities of these molecules:

Tuning Photophysical Properties: Systematic modifications of the amino group and other positions on the phenalenone ring will be explored to fine-tune the absorption and emission wavelengths, as well as the singlet oxygen quantum yield. This will involve the synthesis of a library of derivatives with varying electron-donating and -withdrawing groups to establish clear structure-property relationships.

Improving Biocompatibility and Targeting: To enhance their therapeutic efficacy and minimize off-target effects, future amino-phenalenones will be functionalized with moieties that improve water solubility and enable active targeting to specific cells or tissues. This could involve conjugation with peptides, antibodies, or other ligands that recognize receptors overexpressed on cancer cells.

Multi-functional Payloads: The design of "theranostic" agents, which combine therapeutic and diagnostic capabilities in a single molecule, is a growing trend. Future amino-phenalenone derivatives may incorporate functionalities for other imaging modalities, such as magnetic resonance imaging (MRI) or positron emission tomography (PET), in addition to their inherent fluorescence.

The following table summarizes key design considerations and their intended outcomes for next-generation amino-phenalenones: